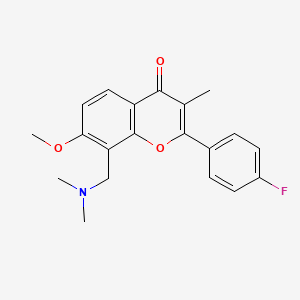
Flavone, 8-((dimethylamino)methyl)-4'-fluoro-7-methoxy-3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This particular compound is of interest due to its unique structural modifications, which may impart distinct biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of flavone derivatives typically involves the cyclization of chalcones. One common method is the Baker-Venkataraman rearrangement, which involves the reaction of o-hydroxyacetophenones with aromatic aldehydes to form chalcones, followed by cyclization to yield flavones . For the specific synthesis of Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl-, the following steps can be employed:
Formation of Chalcone Intermediate: The reaction of 2-hydroxy-4’-fluoro-7-methoxy-3-methylacetophenone with 4-(dimethylaminomethyl)benzaldehyde in the presence of a base such as potassium hydroxide.
Cyclization: The chalcone intermediate undergoes cyclization in the presence of an acid catalyst, such as hydrochloric acid, to form the flavone structure.
Industrial Production Methods
Industrial production of flavone derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of environmentally friendly solvents and catalysts is emphasized to minimize the environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Flavone derivatives can undergo oxidation reactions, often leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions can convert flavones to flavanones or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the flavone structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce flavanones. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Applications De Recherche Scientifique
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a probe in reaction mechanism studies.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials and as a component in various industrial applications.
Mécanisme D'action
The mechanism of action of flavone derivatives often involves interaction with multiple molecular targets and pathways. For instance, they can inhibit enzymes involved in oxidative stress, modulate signaling pathways related to inflammation, and induce apoptosis in cancer cells. The specific molecular targets and pathways for Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may include:
Inhibition of kinases: Affecting cell signaling pathways.
Modulation of transcription factors: Influencing gene expression.
Induction of oxidative stress: Leading to cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- can be compared with other flavone derivatives such as:
Baicalein: Known for its anti-inflammatory and anticancer properties.
Luteolin: Exhibits strong antioxidant and anti-inflammatory activities.
Apigenin: Recognized for its potential anticancer effects.
The unique structural modifications in Flavone, 8-((dimethylamino)methyl)-4’-fluoro-7-methoxy-3-methyl- may impart distinct biological activities, making it a valuable compound for further research .
Propriétés
Numéro CAS |
86073-55-4 |
|---|---|
Formule moléculaire |
C20H20FNO3 |
Poids moléculaire |
341.4 g/mol |
Nom IUPAC |
8-[(dimethylamino)methyl]-2-(4-fluorophenyl)-7-methoxy-3-methylchromen-4-one |
InChI |
InChI=1S/C20H20FNO3/c1-12-18(23)15-9-10-17(24-4)16(11-22(2)3)20(15)25-19(12)13-5-7-14(21)8-6-13/h5-10H,11H2,1-4H3 |
Clé InChI |
OKHBMCHTIXFPOE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(OC2=C(C1=O)C=CC(=C2CN(C)C)OC)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


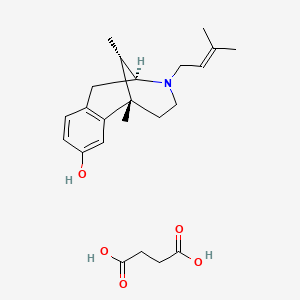
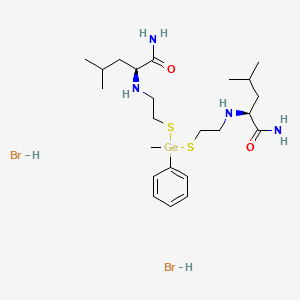

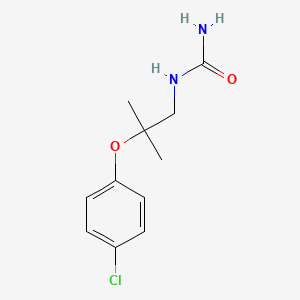

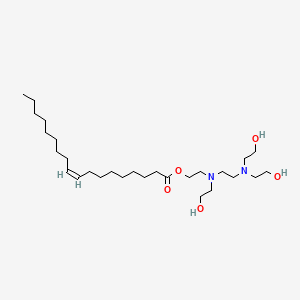


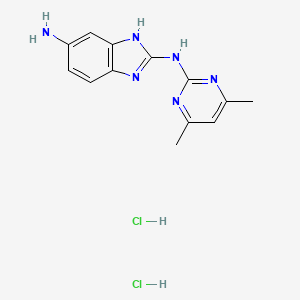

![(2R)-2-[[1-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]cyclopentyl]methyl]pentanoic acid](/img/structure/B12778215.png)
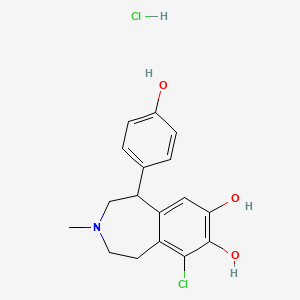
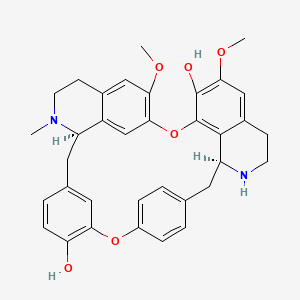
![[(3S,3aR,6S,6aS)-3-(4-benzoylpiperazin-1-yl)-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12778229.png)
